

Technical Guide: Spectroscopic Analysis of 1-(1H-benzimidazol-2-yl)butan-1-ol

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Compound of Interest

Compound Name: 1-(1H-benzimidazol-2-yl)butan-1-ol

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This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound **1-(1H-benzimidazol-2-yl)butan-1-ol**. The information is intended for researchers, scientists, and professionals in drug development. Due to the absence of specific published experimental data for this exact molecule in the searched literature, this guide presents predicted data based on the analysis of closely related benzimidazole derivatives and general principles of spectroscopic analysis.

Chemical Structure and Overview

1-(1H-benzimidazol-2-yl)butan-1-ol is a heterocyclic compound featuring a benzimidazole core substituted at the 2-position with a 1-hydroxybutyl group. The structural characteristics, particularly the presence of aromatic protons, a chiral center at the carbinol carbon, and an aliphatic chain, give rise to a distinct spectroscopic signature.

1-(1H-benzimidazol-2-yl)butan-1-ol

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Caption: Chemical Structure of **1-(1H-benzimidazol-2-yl)butan-1-ol**.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of **1-(1H-benzimidazol-2-yl)butan-1-ol**, adapted from methodologies for similar compounds.^[1]

2.1. Synthesis Protocol

A plausible synthesis involves the condensation reaction between benzene-1,2-diamine and 2-hydroxypentanoic acid.

- **Reaction Setup:** Dissolve benzene-1,2-diamine in 4 M hydrochloric acid.
- **Reagent Addition:** Add 2-hydroxypentanoic acid to the solution.
- **Reflux:** Heat the mixture to reflux (approximately 115°C) for several hours.
- **Neutralization:** After cooling to room temperature, neutralize the mixture with a sodium hydroxide solution to a pH of 7-9 to precipitate the product.
- **Isolation:** Collect the solid product by filtration and wash with water.
- **Purification:** Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

2.2. NMR Spectroscopy Protocol

NMR spectra should be recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- **Internal Standard:** Add tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

- **Data Acquisition:** Record ^1H NMR and ^{13}C NMR spectra at room temperature. For ^{13}C NMR, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to aid in the assignment of carbon signals (CH_3 , CH_2 , CH , and quaternary carbons).

2.3. Mass Spectrometry Protocol

Mass spectra can be obtained using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer for high-resolution mass spectrometry (HRMS).

- **Sample Preparation:** Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
- **Ionization:** Introduce the sample into the ESI source in positive ion mode to generate the protonated molecular ion $[\text{M}+\text{H}]^+$.
- **Analysis:** Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
- **Fragmentation (MS/MS):** To confirm the structure, perform tandem mass spectrometry (MS/MS) on the parent ion to observe characteristic fragmentation patterns.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for **1-(1H-benzimidazol-2-yl)butan-1-ol**.

3.1. Predicted ^1H NMR Data

Solvent: CDCl_3 , Reference: TMS (0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.0 - 12.0	br s	1H	N-H (Benzimidazole)
~7.50 - 7.70	m	2H	Ar-H
~7.20 - 7.35	m	2H	Ar-H
~4.90 - 5.10	t or dd	1H	CH-OH
~2.50 - 3.00	br s	1H	OH
~1.80 - 2.00	m	2H	CH ₂
~1.30 - 1.50	m	2H	CH ₂
~0.95	t	3H	CH ₃

3.2. Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~155.0	Quaternary	C2 (Benzimidazole)
~140.0	Quaternary	C7a (Benzimidazole)
~135.0	Quaternary	C3a (Benzimidazole)
~122.5	CH	C5/C6 (Benzimidazole)
~115.0	CH	C4/C7 (Benzimidazole)
~72.0	CH	CH-OH
~38.0	CH ₂	CH ₂ (adjacent to CH-OH)
~18.5	CH ₂	CH ₂
~13.8	CH ₃	CH ₃

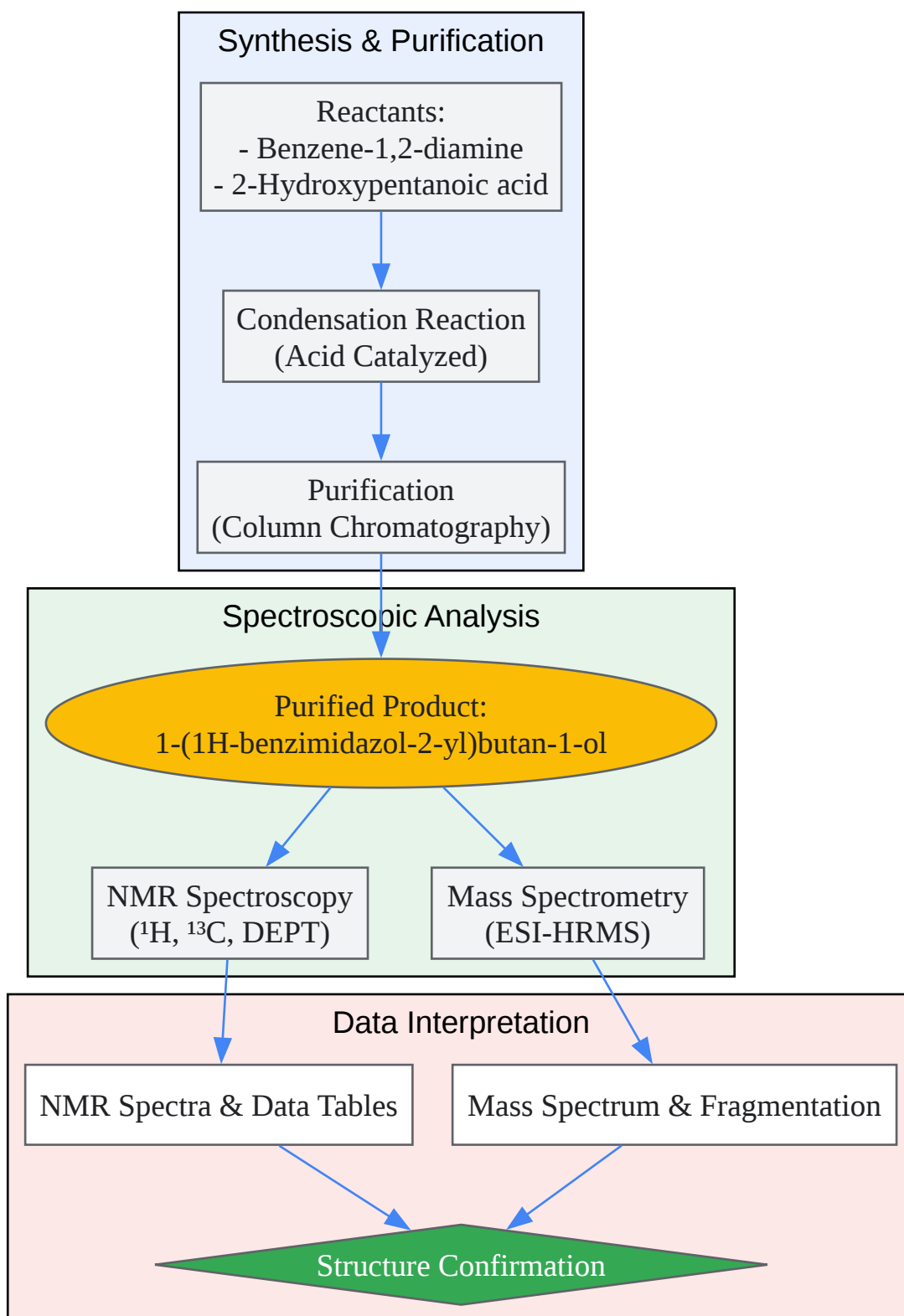
3.3. Predicted Mass Spectrometry Data

Ionization Mode: ESI+

m/z	Ion Formula	Description
191.1184	$[C_{11}H_{15}N_2O]^+$	Protonated Molecular Ion $[M+H]^+$
173.1079	$[C_{11}H_{13}N_2]^+$	Loss of H ₂ O from $[M+H]^+$
145.0973	$[C_9H_9N_2]^+$	Alpha-cleavage, loss of C ₃ H ₇ O
133.0657	$[C_8H_9N_2]^+$	Loss of butanol side chain
119.0606	$[C_7H_7N_2]^+$	Benzimidazole fragment

Visualization of Experimental Workflow

The following diagram illustrates the general workflow from synthesis to final characterization of the target compound.



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Caption: Workflow for Synthesis and Characterization.

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References

- 1. (±)-1-(1H-Benzimidazol-2-yl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]
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